

A Comprehensive Technical Guide to 2-Methoxyquinoline-4-carboxylic Acid

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Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carboxylic acid

Cat. No.: B158296

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Abstract: This guide provides an in-depth exploration of **2-methoxyquinoline-4-carboxylic acid**, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. We will cover its fundamental chemical properties, validated synthesis protocols with mechanistic insights, modern analytical characterization techniques, and its significant applications in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction and Nomenclature

2-Methoxyquinoline-4-carboxylic acid is a quinoline derivative distinguished by a methoxy group at the C2 position and a carboxylic acid at the C4 position. This arrangement of functional groups makes it a highly versatile intermediate for creating more complex molecules. [1] Quinoline scaffolds are prevalent in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antimalarial, antibacterial, and antitumor properties.[2] The specific structure of **2-methoxyquinoline-4-carboxylic acid** is particularly valuable for developing novel therapeutic agents, especially in the areas of anti-inflammatory, antimicrobial, and anticancer research.[1][3]

- IUPAC Name: **2-Methoxyquinoline-4-carboxylic acid**[4]
- Common Synonyms: 2-methoxycinchoninic acid[4]
- CAS Number: 10222-62-5[1][4][5]

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its application in synthesis and formulation. The key characteristics of **2-methoxyquinoline-4-carboxylic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₉ NO ₃	[1] [4]
Molecular Weight	203.19 g/mol	[4]
Appearance	Solid, white to off-white powder	
Boiling Point (Predicted)	359.6 ± 22.0 °C	[6]
Density (Predicted)	1.354 g/cm ³	[6]
InChI Key	ZMHKFJMROFPASK- UHFFFAOYSA-N	

Synthesis and Mechanistic Rationale

The synthesis of quinoline-4-carboxylic acids is a well-established area of organic chemistry. A common and effective method is the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[\[2\]](#) This approach allows for the one-pot construction of the quinoline core.

Protocol: Synthesis via Doebner-type Reaction

This protocol outlines the synthesis of a quinoline-4-carboxylic acid derivative, which is a foundational method adaptable for producing **2-methoxyquinoline-4-carboxylic acid** by selecting the appropriate substituted aniline.

Step 1: Reactant Preparation

- Dissolve the substituted aniline (e.g., o-anisidine to yield the 2-methoxy derivative) and a relevant aldehyde in a suitable solvent such as ethanol.

Step 2: Addition of Pyruvic Acid

- Slowly add pyruvic acid to the mixture. This step is often exothermic, and controlled addition is necessary to manage the reaction temperature.
- Causality: Pyruvic acid serves as the three-carbon unit that will ultimately form the C2, C3, and C4 atoms (including the carboxyl group) of the quinoline ring.

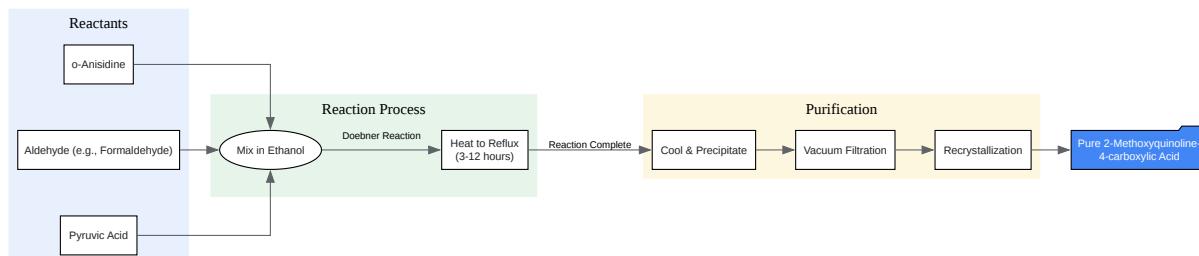
Step 3: Reflux and Reaction

- Heat the reaction mixture to reflux for several hours. The specific time can vary from 3 to 12 hours depending on the reactivity of the substrates.^[7]
- Mechanistic Insight: The reaction proceeds through an initial condensation of the aniline and aldehyde to form a Schiff base. This is followed by a Michael addition of the enolate of pyruvic acid to the Schiff base, cyclization, and subsequent oxidation/aromatization to form the stable quinoline ring. The solvent (ethanol) can act as a hydrogen-transfer agent in the final aromatization step.

Step 4: Isolation and Purification

- Cool the reaction mixture to room temperature, which typically induces precipitation of the product.
- Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure **2-methoxyquinoline-4-carboxylic acid**.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-methoxyquinoline-4-carboxylic acid**.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Each technique provides unique structural information.

- Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Expect to see a broad absorption band from approximately $2500-3300\text{ cm}^{-1}$ characteristic of the O-H stretch of the carboxylic acid, and a sharp, strong absorption around $1700-1725\text{ cm}^{-1}$ for the C=O stretch of the carbonyl group. Additional peaks will confirm the aromatic C-H and C=C bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the proton environment. Key signals would include a singlet around 3.9-4.1 ppm for the three protons of the methoxy ($-\text{OCH}_3$) group. Aromatic protons on the quinoline ring will appear in the 7.0-8.5 ppm region. The acidic proton of the carboxyl group may appear as a very broad singlet far downfield ($>10\text{ ppm}$) or may not be observed due to exchange with the solvent.

- ^{13}C NMR: Confirms the carbon skeleton. The spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 165-175 ppm. The methoxy carbon will appear around 55-60 ppm. The remaining signals will correspond to the aromatic carbons of the quinoline core.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For **2-methoxyquinoline-4-carboxylic acid**, the molecular ion peak (M^+) should be observed at an m/z ratio corresponding to its molecular weight of 203.19.

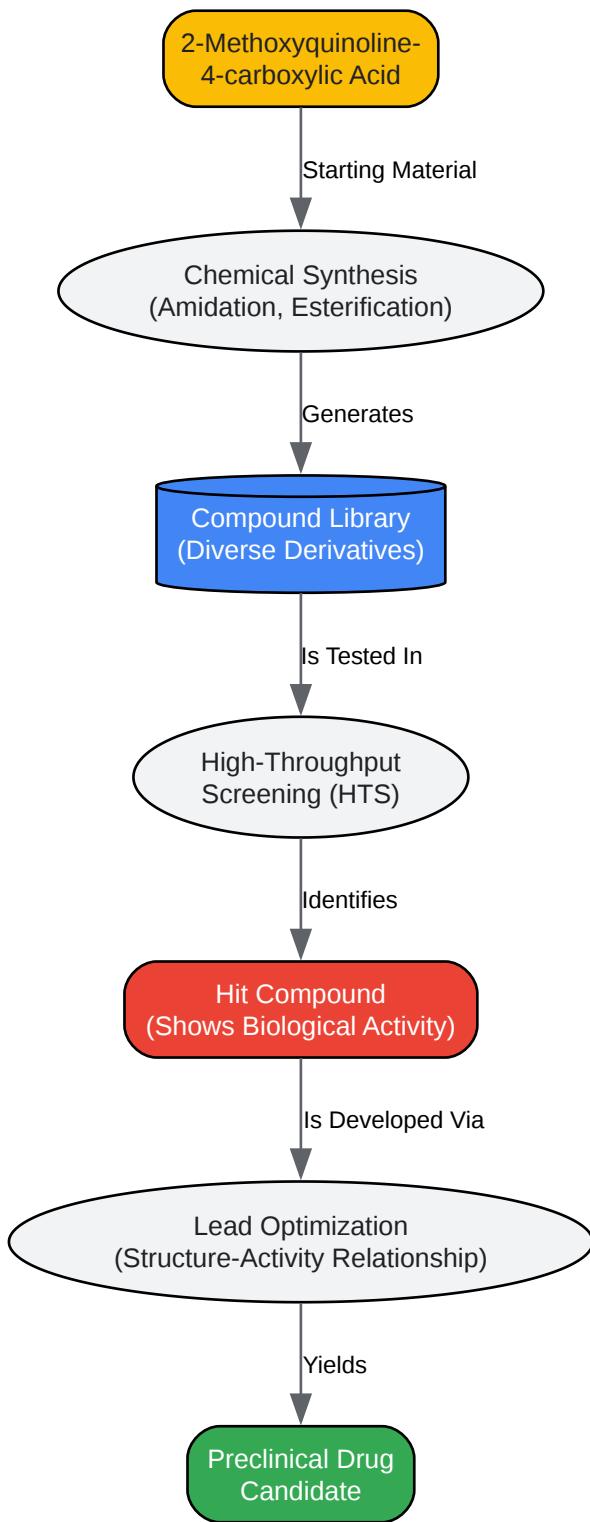
Applications in Drug Development and Research

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The introduction of the 2-methoxy group modifies the electronic and steric properties of the molecule, providing a handle for further functionalization and fine-tuning of its biological activity.

Key Application Areas:

- Intermediate for Bioactive Compounds: The primary use of this acid is as a key intermediate. [1] The carboxylic acid group is readily converted into esters, amides, and other functional groups, allowing for the synthesis of large libraries of compounds for biological screening. For example, it is a parent compound related to Cinchocaine, a local anesthetic.[4]
- Anti-inflammatory and Anticancer Agents: Many quinoline derivatives exhibit potent anti-inflammatory and anticancer activities.[3] This compound serves as a starting point for developing novel inhibitors of enzymes or signaling pathways implicated in these diseases, such as STAT3 inhibitors.[2]
- Antimicrobial Research: The quinoline core is famous for its antimicrobial properties (e.g., fluoroquinolone antibiotics). Derivatives of **2-methoxyquinoline-4-carboxylic acid** are synthesized and tested against various bacterial and fungal strains to discover new antimicrobial agents.[1][7]

Logical Pathway from Intermediate to Drug Candidate



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Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

2-Methoxyquinoline-4-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, accessible synthesis, and functional handles make it an invaluable starting material for the creation of novel molecules with therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their synthetic and drug discovery endeavors.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Methoxyquinoline-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158296#2-methoxyquinoline-4-carboxylic-acid-iupac-name]

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